

# Application Notes and Protocols for MI-463 in Mouse Models

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## Compound of Interest

Compound Name: MI-463

Cat. No.: B15572302

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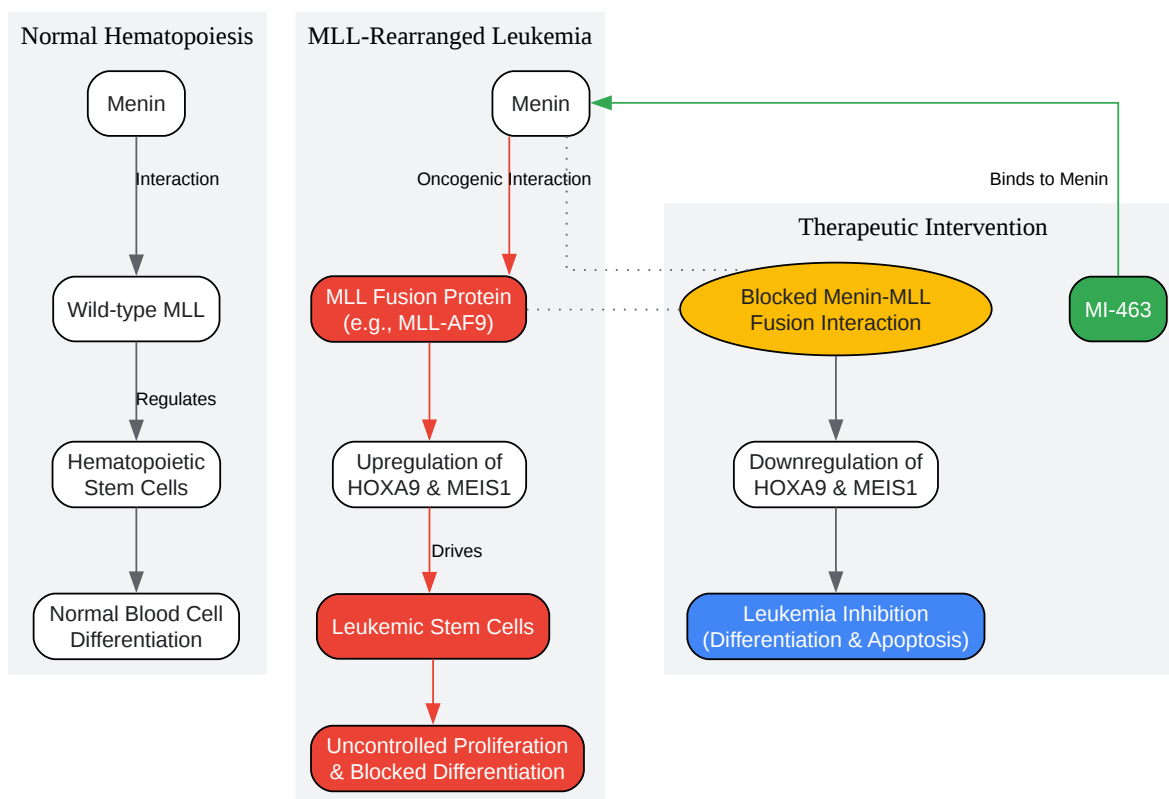
## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing of **MI-463**, a potent and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The following protocols are based on preclinical studies in mouse models of MLL-rearranged leukemia.

## Mechanism of Action

**MI-463** is a targeted therapeutic agent that functions by disrupting the critical interaction between menin and MLL fusion proteins.[1] In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes produces oncogenic MLL fusion proteins.[2][3] The leukemogenic activity of these fusion proteins is dependent on their interaction with the protein menin.[2][4] By binding to menin, **MI-463** effectively blocks this interaction, leading to a downstream cascade of events that inhibit leukemia progression.[2][5] This includes the downregulation of key MLL target genes such as HOXA9 and MEIS1, which are crucial for leukemic cell proliferation and survival.[2][5][6] Consequently, treatment with **MI-463** induces differentiation and apoptosis in MLL-rearranged leukemia cells, ultimately leading to reduced tumor burden and improved survival in preclinical models.[2][4][7]

## Signaling Pathway of MI-463 Action



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Caption: Signaling pathway illustrating **MI-463**'s mechanism of action.

## Quantitative Data Summary

The following tables summarize the pharmacokinetic properties and in vivo efficacy of **MI-463** in various mouse models.

### Table 1: Pharmacokinetic Profile of MI-463 in Mice

Parameter	Value	Reference
Oral Bioavailability	~45%	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Administration Routes Tested	Intravenous (i.v.), Oral (p.o.), Intraperitoneal (i.p.)	<a href="#">[2]</a> <a href="#">[6]</a>

**Table 2: In Vivo Efficacy of MI-463 in MLL Leukemia Mouse Models**

Mouse Model	Cell Line	Dosing Regimen	Administration Route	Key Outcomes	Reference
BALB/c nude mice (Xenograft)	MV4;11 (human MLL leukemia)	35 mg/kg, once daily	Intraperitoneal (i.p.)	~3-fold decrease in tumor volume at 28 days	[4]
BALB/c nude mice (Xenograft)	MV4;11 (human MLL leukemia)	35 mg/kg, once daily	Intraperitoneal (i.p.)	Strong inhibition of tumor growth	[2]
Bone Marrow Transplant Model (Aggressive MLL leukemia)	MLL-AF9 transformed murine bone marrow cells	50 mg/kg, twice daily for 10 days	Oral gavage	70% increase in median survival time	[2][4]
C57BL/6 mice (Toxicity study)	N/A (Healthy mice)	40 mg/kg, twice daily for 10 days	Oral gavage	No significant changes in bone marrow cellularity, myeloid counts, or blood cell progenitor counts; No impairment of normal hematopoiesis	[2][4]

## Experimental Protocols

The following are detailed protocols for the administration of **MI-463** in mouse models based on published preclinical studies.

## Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

This protocol is designed to assess the efficacy of **MI-463** in reducing tumor growth in a subcutaneous xenograft model.

### 1. Animal Model:

- 4-6 week old female BALB/c nude mice.[8]

### 2. Cell Preparation and Implantation:

- Culture human MLL leukemia cells (e.g., MV4;11) under standard conditions.
- Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject  $1 \times 10^7$  MV4;11 cells into the flank of each mouse.[2]
- Allow tumors to establish and reach a palpable size (e.g.,  $\sim 100 \text{ mm}^3$ ).[8]

### 3. **MI-463** Formulation and Administration:

- Formulation: Prepare a stock solution of **MI-463** in a suitable solvent such as DMSO.[6][7] For intraperitoneal injection, a common vehicle consists of 25% DMSO, 25% PEG400, and 50% PBS.[8] Another option for oral and intraperitoneal injection is a suspension in 20% SBE- $\beta$ -CD in saline.[6]
- Dosing: Administer **MI-463** at a dose of 35 mg/kg body weight.[2][4]
- Administration: Administer the prepared **MI-463** solution once daily via intraperitoneal (i.p.) injection.[2][4][6]
- Control Group: Administer the vehicle solution to the control group of mice.

### 4. Monitoring and Endpoint:

- Monitor tumor volume regularly (e.g., every 2-3 days) using caliper measurements.

- Monitor animal health and body weight.
- The study can be continued for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.[4]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression analysis of HOXA9 and MEIS1).[2]

## Protocol 2: Bone Marrow Transplantation Model for Survival Studies

This protocol is designed to evaluate the effect of **MI-463** on the survival of mice with a more aggressive, disseminated model of MLL leukemia.

### 1. Animal Model:

- Recipient mice suitable for bone marrow transplantation (e.g., lethally irradiated C57BL/6 mice).

### 2. Cell Preparation and Transplantation:

- Harvest bone marrow cells from donor mice harboring MLL-derived leukemia (e.g., transformed with MLL-AF9).[4]
- Intravenously inject the leukemic bone marrow cells into the tail vein of the recipient mice.

### 3. **MI-463** Formulation and Administration:

- Formulation: For oral administration, **MI-463** can be formulated as a suspension. A suitable vehicle can be prepared using 20% SBE- $\beta$ -CD in saline.[6]
- Treatment Initiation: Begin treatment 5 days after the transplantation of leukemic cells.[2][4]
- Dosing: Administer **MI-463** at a dose of 50 mg/kg body weight.[2]
- Administration: Administer the **MI-463** suspension twice daily via oral gavage for 10 consecutive days.[2]

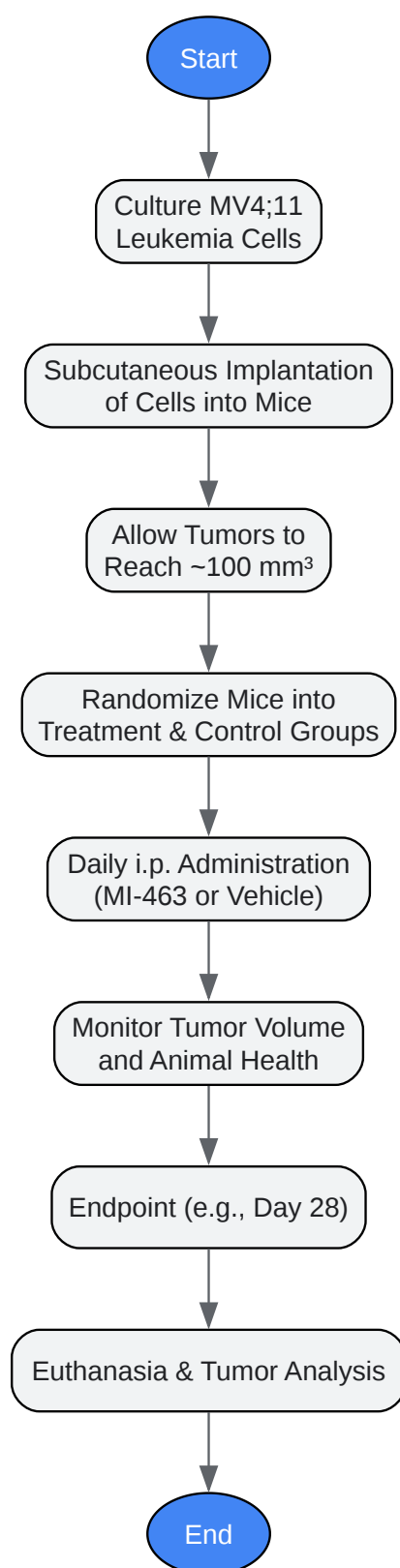
- Control Group: Administer the vehicle solution to the control group of mice following the same schedule.

#### 4. Monitoring and Endpoint:

- Monitor the mice daily for signs of leukemia development and overall health.
- The primary endpoint is survival. Record the date of death or euthanasia for each mouse.
- At the time of sacrifice, peripheral blood, spleen, and bone marrow can be collected to assess leukemic cell infiltration.[\[6\]](#)

## Experimental Workflow Diagrams

### Subcutaneous Xenograft Model Workflow

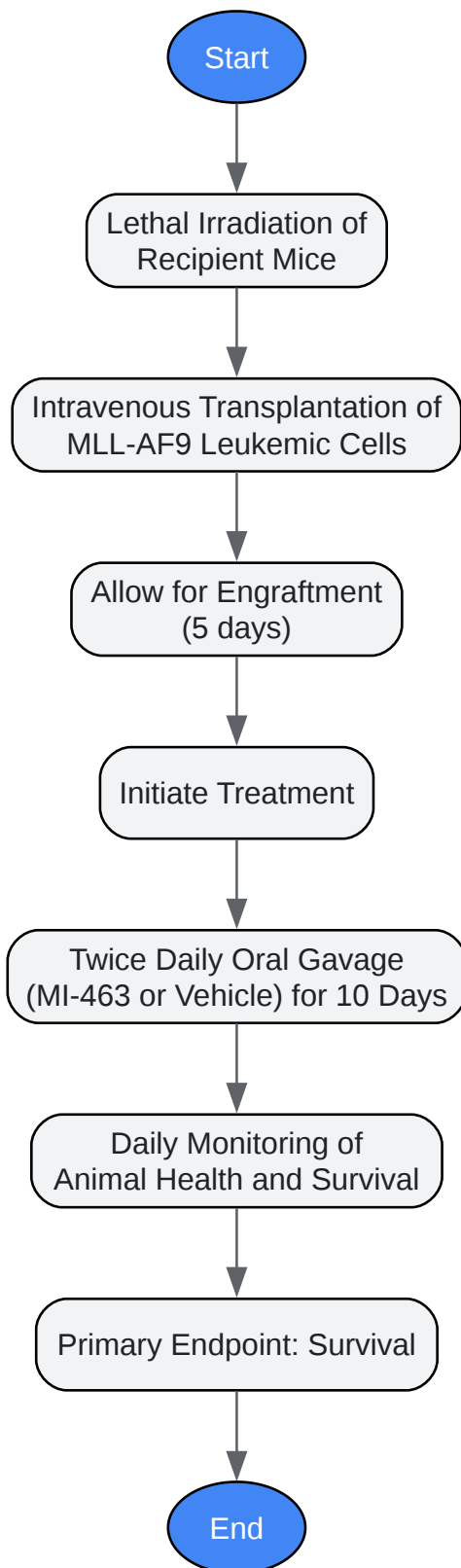


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Caption: Workflow for a subcutaneous xenograft mouse model study with **MI-463**.



## Bone Marrow Transplant Model Workflow



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